Cyclen

Vue d'ensemble

Description

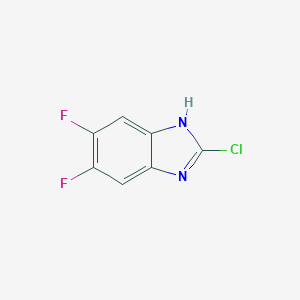

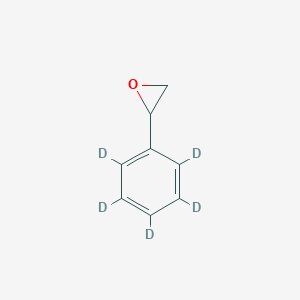

Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is an aza-crown ether with the formula (CH2CH2NH)4 . It is a white solid that is structurally simple, symmetrical, and polyfunctional .

Synthesis Analysis

Cyclen can be prepared through various chemical processes. One method involves the efficient coupling of glyoxal with triethylene tetramine and the subsequent reduction of the obtained intermediate derivative with an aluminium based reducing agent . Other synthetic routes are based on precursors of lower molecular weight that are suitably coupled to afford the macrocyclic ring .Molecular Structure Analysis

Cyclen has a molecular formula of C8H20N4 and an average mass of 172.271 Da . It is structurally simple, symmetrical, and polyfunctional . The dihedral angle between four nitrogen atoms of free cyclen is close to 0° .Physical And Chemical Properties Analysis

Cyclen is a white solid with a melting point of 110–113 °C . It has a molar mass of 172.276 g·mol−1 . The density is 0.9±0.1 g/cm3, and it has a boiling point of 283.8±8.0 °C at 760 mmHg .Applications De Recherche Scientifique

Metal Complexes and Coordination Chemistry

Cyclen is a versatile ligand that forms stable complexes with metal ions. Its four nitrogen atoms create a cavity that can encapsulate metal ions, leading to interesting coordination chemistry. Some key applications include:

- MRI Contrast Agents : Cyclen-based complexes are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties. These complexes enhance image contrast by interacting with water protons in tissues .

- Radioisotope Chelators : Cyclen derivatives are employed to chelate radioisotopes (e.g., 64Cu, 68Ga) for positron emission tomography (PET) imaging. The stable cyclen-metal complexes prevent isotopic decay and facilitate targeted imaging of specific biological processes .

Perovskite Solar Cells

Recent studies have highlighted cyclen’s role in perovskite solar cells:

- Film Fabrication : Cyclen interacts with lead iodide (PbI~2~) during perovskite film formation. Understanding cyclen-PbI~2~-DMSO intermediates helps improve film quality and stability .

Safety and Hazards

Orientations Futures

Cyclins and cyclin-dependent kinases (CDKs) have been widely studied and targeted in cancer treatment, with four CDK4/6 inhibitors being approved by the FDA and many other inhibitors being examined in clinical trials . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

Mécanisme D'action

Target of Action

Cyclen, also known as 1,4,7,10-tetraazacyclododecane, is a flexible molecule that has been extensively explored for biological and material applications . It is known to interact with metal ions, forming complexes that can cleave peptide backbones of a wide range of proteins . The primary targets of Cyclen are therefore the proteins it interacts with, and these proteins vary depending on the specific application of Cyclen.

Mode of Action

Cyclen forms complexes with metal ions such as Cu(II) and Ni(II), which are then able to cleave peptide backbones of proteins . The aldehyde group in Cyclen recognizes ammonium groups exposed on the surfaces of target proteins by forming imine bonds reversibly . This interaction results in changes to the protein structure, which can have various downstream effects depending on the specific protein and its role in cellular processes.

Biochemical Pathways

The exact biochemical pathways affected by Cyclen depend on the specific proteins it interacts with. Given its ability to cleave peptide backbones, cyclen could potentially affect a wide range of biochemical pathways involving protein synthesis and degradation

Pharmacokinetics

It is known that cyclen is extensively metabolized by cytochrome p450 (cyp) 3a4/5 . Its exposure is dramatically affected by strong CYP3A4 modulators

Result of Action

The result of Cyclen’s action is the cleavage of peptide backbones of proteins, which can lead to changes in protein structure and function . This can have various downstream effects, including potential therapeutic applications. For example, Cyclen has been used in the development of artificial proteases with high reactivity and high thermal and chemical stabilities .

Action Environment

The action of Cyclen can be influenced by various environmental factors. For instance, the activity of Cyclen-based artificial proteases was found to be significantly enhanced when the temperature was raised to 80°C . . This suggests that Cyclen can maintain its activity under a variety of environmental conditions, which could be beneficial for its use in various applications.

Propriétés

IUPAC Name |

1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPPRVHXOZRESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183621 | |

| Record name | Cyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7,10-Tetraazacyclododecane | |

CAS RN |

294-90-6 | |

| Record name | 1,4,7,10-Tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964584YO2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclen interact with DNA?

A: Cyclen and its derivatives, particularly those complexed with Zn(II), can selectively bind to double-stranded DNA, primarily at AT-rich regions. [] This interaction is often likened to classical minor groove binders like distamycin A and DAPI. [] Studies have shown that Zn(II)-cyclen complexes can distinguish thymine bases within A-T base pairs. [] The appended aromatic groups on these complexes contribute to enhanced thymine recognition through π-π stacking interactions with the DNA bases. []

Q2: Does cyclen affect amyloid β-peptide (Aβ) aggregation?

A: Cyclen, and a nanoscale silica-cyclen composite, have demonstrated the ability to effectively inhibit Zn2+ or Cu2+-induced Aβ aggregation. [] This inhibitory effect is attributed to their metal chelation properties, which can sequester metal ions from Aβ aggregates and potentially reverse the aggregation process. []

Q3: How do cyclen derivatives affect human islet amyloid polypeptide (h-IAPP)?

A: Cu(II) complexed with cyclen, when coupled with a benzothiazoleaniline (BTA)-derived binding group, exhibits cleavage activity toward h-IAPP. [] Mass spectrometry analysis of fragmented h-IAPP suggests that this cleavage agent can inhibit self-aggregation by targeting highly amyloidogenic regions of the peptide. []

Q4: What is the molecular formula and weight of cyclen?

A4: Cyclen (1,4,7,10-tetraazacyclododecane) has the molecular formula C8H20N4 and a molecular weight of 172.28 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclen and its complexes?

A5: Various spectroscopic techniques are employed to characterize cyclen and its complexes. These include:

- NMR spectroscopy (1H, 13C, COSY, NOESY, HMQC): To determine solution-state structure, protonation states, and conformational mobility. [, , , , ]

- UV-Vis spectroscopy: To investigate electronic transitions, complexation equilibria, and binding interactions. [, , , ]

- Infrared spectroscopy (IR, IRMPD): To probe vibrational modes and identify gas-phase conformations. [, ]

- X-ray crystallography: To determine solid-state structures and analyze coordination geometries. [, , , , , ]

- EPR spectroscopy: To study electronic structure and geometry of paramagnetic metal complexes. []

Q6: How stable is sodium tetrathiostannate hydrate (Na4SnS4∙14H2O) in water?

A: Na4SnS4∙14H2O, a precursor for synthesizing thiostannates, undergoes rapid transformation in aqueous solution to form [Sn2S6]4- anions as evidenced by 119Sn-NMR spectroscopy. [] In the solid state, it slowly converts to the new compound Na4Sn2S6∙5H2O. []

Q7: Can the water molecules in [Ni(cyclen)(H2O)2]4[Sn10S20O4]∙~13H2O be reversibly removed?

A: Yes, the crystal water in [Ni(cyclen)(H2O)2]4[Sn10S20O4]∙~13H2O can be reversibly removed and incorporated without causing structural collapse, as indicated by investigations of its thermal properties. []

Q8: Can Cu(II)-cyclen complexes act as cleavage agents?

A: Yes, Cu(II)-cyclen complexes, particularly when coupled with specific binding groups, have shown promising cleavage activity toward peptides like h-IAPP. [] This activity makes them potential candidates for developing catalytic drugs that target amyloidogenic peptides. []

Q9: How is computational chemistry used to study cyclen and its derivatives?

A9: Computational methods, particularly DFT calculations, are employed to investigate various aspects of cyclen and its derivatives, including:

- Conformational analysis: To determine stable conformations and their relative energies. [, ]

- Thermodynamics of protonation: To calculate protonation constants (pKa) and understand acid-base properties. [, ]

- Electronic transitions: To rationalize UV-Vis spectra and identify chromophore interactions. []

- Metal complex stability: To predict stability constants (log KML and log βNa) for complexes with different metal ions. [, ]

Q10: How does the number of cyclen units affect the binding strength of alkali metal azides?

A: DFT studies have shown that adding a second cyclen unit to alkali metal azide-cyclen complexes decreases the bond strength between the metal and the azide unit. [] This suggests that the number of cyclen units can modulate the binding affinity of these complexes.

Q11: How does alkyl substitution on DOTA affect its acid-base properties and conformational mobility?

A: Studies on polymethylated DOTA derivatives have revealed that alkyl substitution can significantly influence the ligand's basicity and conformational behavior. [] M4DOTA, for instance, exhibits higher basicity compared to DOTA. [] Moreover, polymethylation restricts conformational mobility by favoring elongated geometries with specific methyl substituent positions. []

Q12: How does the macrocyclic ring size affect the stability of Pb(II) complexes with pyridyl-containing chelators?

A: Research on Pb(II) complexes with pyridyl-containing chelators has demonstrated that the macrocyclic ring size plays a crucial role in complex stability. [] Cyclen-4Py, the smallest macrocyclic backbone, exhibited the highest stability constant and radiochemical yield for [203Pb]Pb2+ labeling. [] Larger ring sizes, as in crown-4Py and NOON-2Py, resulted in lower stability and less favorable Pb-N pyridine interactions. []

Q13: What strategies can be used to improve the stability and solubility of cyclen-based compounds?

A13: Various strategies can be employed to enhance the stability and solubility of cyclen-based compounds:

- Choice of counterions: Replacing potentially explosive perchlorate counterions with more benign alternatives like PF6−, BF4−, Cl−, CH3COO−, NO3−, CF3SO3−, or SiF62− can improve safety and stability. []

- Nanoparticle encapsulation: Encapsulating cyclen within a nanoscale silica matrix can enhance its stability and blood-brain barrier permeability. []

- Functionalization with pendant arms: Incorporating specific functional groups, such as carboxylic acids, sulfonic acids, or phosphonic acids, can tune solubility and alter binding properties. [, ]

- Modification of macrocyclic backbone: Introducing substituents on the cyclen ring can influence its conformation and reactivity, potentially affecting stability. []

A13: While the provided research primarily focuses on the synthesis, characterization, and in vitro properties of cyclen-based compounds, limited information is available regarding their pharmacokinetics and pharmacodynamics. Further investigations are needed to explore these aspects.

Q14: What in vitro assays have been used to assess the activity of cyclen-based compounds?

A14: Several in vitro assays have been employed to evaluate the activity of cyclen-based compounds:

- DNase I footprinting: To determine the binding affinity and selectivity of Zn(II)-cyclen complexes to DNA. []

- Micrococcal nuclease footprinting: To identify specific DNA bases targeted by Zn(II)-cyclen complexes. []

- BCA protein assay: To quantify Aβ peptide aggregation in the presence of silica-cyclen. []

- TEM (Transmission electron microscopy): To visualize Aβ aggregates and assess the inhibitory effect of silica-cyclen. []

- MTT assay: To evaluate the cytotoxicity of cyclen-based gene delivery vectors. [, , ]

- Agarose gel electrophoresis: To assess DNA binding and release capabilities of cyclen-based polycations. [, ]

- Circular dichroism spectroscopy: To study conformational changes in DNA induced by cyclen-based polycations. [, ]

Q15: What animal models have been used to study cyclen-based compounds?

A: In vivo studies using a mouse model have been conducted to evaluate the blood-brain barrier permeability of silica-cyclen. [] These studies suggest that silica-cyclen can cross the blood-brain barrier, making it a potential candidate for delivering therapeutic agents to the brain. []

Q16: Are there any clinical trials involving cyclen-based compounds?

A16: The provided research papers do not mention any completed or ongoing clinical trials involving cyclen-based compounds.

A16: The research papers do not specifically discuss resistance mechanisms related to cyclen-based compounds. Further studies are needed to investigate potential resistance development and cross-resistance with other compounds.

A: While the papers do not provide comprehensive toxicological data, cytotoxicity assessments using MTT assays have been conducted for certain cyclen-based compounds. [, , ] These studies provide initial insights into the potential toxicity of these compounds.

Q17: How can cyclen be used to improve drug delivery?

A17: Cyclen and its derivatives can be incorporated into various drug delivery strategies:

- Nanoparticle-based delivery: Encapsulating drugs within cyclen-functionalized nanoparticles, such as silica nanoparticles, can improve drug stability, solubility, and cellular uptake. []

- Gene delivery: Cyclen-based polycations have shown potential as non-viral gene delivery vectors, capable of condensing DNA and facilitating cellular uptake. [, ]

Q18: What analytical methods are used to quantify cyclen-based compounds?

A18: Several analytical techniques are used for quantifying cyclen-based compounds:

- High-performance liquid chromatography (HPLC): To separate and quantify cyclen derivatives, particularly in complex mixtures. []

- Mass spectrometry (MALDI-TOF MS): To determine molecular weight and analyze fragmentation patterns. [, , , ]

- Potentiometric titration: To determine protonation constants (pKa) and assess acid-base properties. [, ]

- UV-Vis spectroscopy: To quantify cyclen-based compounds based on their characteristic absorption spectra. []

Q19: How do the substituents on cyclen affect its solubility?

A19: The solubility of cyclen derivatives can be significantly influenced by the type and number of substituents attached to the macrocyclic ring.

- Hydrophilic substituents: Incorporating polar groups, such as carboxylic acids, sulfonic acids, or phosphonic acids, can enhance water solubility. [, ]

A19: The research papers primarily focus on the development and application of analytical methods for characterizing cyclen-based compounds. While validation details are not explicitly provided, it is crucial to ensure the accuracy, precision, and specificity of these methods for reliable data interpretation.

A19: The research papers do not provide information regarding the immunogenicity or immunological responses associated with cyclen-based compounds. Further research is necessary to assess their potential to trigger immune reactions and to develop strategies for mitigating or modulating any immunogenic effects.

A19: The research papers do not address potential interactions between cyclen-based compounds and drug transporters. It is essential to investigate these interactions as they can affect drug absorption, distribution, and elimination, ultimately influencing efficacy and safety.

A19: The research papers do not provide information on the potential of cyclen-based compounds to induce or inhibit drug-metabolizing enzymes. Understanding these interactions is crucial for optimizing drug dosages and avoiding potential drug-drug interactions.

Q20: What is the biocompatibility of chitosan grafted with phosphorylcholine and cyclen?

A: Chitosan grafted with phosphorylcholine and cyclen (PC-g(6)-Cs-g(2)-Cyclen), designed as a gene delivery vector, has exhibited excellent biocompatibility as demonstrated by MTT assays. [] This biocompatible nature makes it a promising candidate for biomedical applications.

A20: The research papers primarily focus on cyclen and its derivatives. While comparisons with alternative compounds are not explicitly discussed, exploring alternative macrocyclic ligands or chelators with similar properties can provide insights into their relative performance, cost, and environmental impact.

A20: The research papers highlight the importance of various tools and resources for efficient cyclen research:

Q21: What are some examples of cross-disciplinary applications of cyclen?

A21: Cyclen research benefits from collaborations across various scientific disciplines:

- Biomedical research: Cyclen-based compounds are being investigated for their potential as therapeutic agents, diagnostic tools, and drug delivery systems. [, , , , , ]

- Coordination chemistry: Cyclen's ability to form stable complexes with various metal ions makes it a valuable ligand for studying coordination geometries, electronic properties, and catalytic activity. [, , , , , , , , ]

- Materials science: Cyclen can be incorporated into materials, such as mesoporous silicas, to create functionalized surfaces for applications in catalysis, separation, and sensing. [, ]

- Computational chemistry: DFT calculations and molecular modeling are used to understand cyclen's structure, reactivity, and interactions with other molecules, guiding experimental design and interpretation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

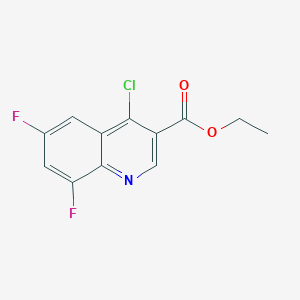

![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)